N-(2,2-Dimethylbut-3-en-1-yl)benzamide
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Overview
Description
N-(2,2-Dimethylbut-3-en-1-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core with a 2,2-dimethylbut-3-en-1-yl substituent, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylbut-3-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 2,2-dimethylbut-3-en-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylbut-3-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2,2-Dimethylbut-3-en-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylbut-3-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Similar structure but with a benzyl group instead of the 2,2-dimethylbut-3-en-1-yl group.
N-(2,2-Dimethylpropyl)benzamide: Similar structure but with a 2,2-dimethylpropyl group.
N-(2,2-Dimethylbutyl)benzamide: Similar structure but with a 2,2-dimethylbutyl group.
Uniqueness
N-(2,2-Dimethylbut-3-en-1-yl)benzamide is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
389874-13-9 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2,2-dimethylbut-3-enyl)benzamide |
InChI |
InChI=1S/C13H17NO/c1-4-13(2,3)10-14-12(15)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3,(H,14,15) |
InChI Key |
HREHVTRBXRFJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1)C=C |
Origin of Product |
United States |
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